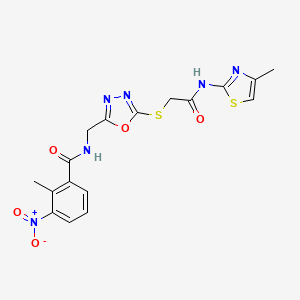

2-methyl-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N6O5S2 and its molecular weight is 448.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-methyl-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

- Thiazole Ring : Known for its role in various biological activities.

- Oxadiazole Moiety : Contributes to the compound's pharmacological profile.

- Nitrobenzamide Group : Implicated in enhancing biological activity.

Research indicates that compounds containing thiazole and oxadiazole rings often exhibit significant biological activity, including:

- Anticancer Activity : Many thiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The incorporation of the oxadiazole moiety may enhance this effect by improving binding affinity to target proteins .

- Antimicrobial Properties : Compounds with thiazole structures have demonstrated activity against various bacterial strains, suggesting potential use as antibiotics .

- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, indicating their potential in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | IC50 Values (µM) | References |

|---|---|---|

| Antitumor Activity | 1.61 - 1.98 | |

| Antimicrobial Activity | Varies by strain | |

| Anti-inflammatory | Not specified |

Case Studies

-

Antitumor Efficacy :

A study investigated a series of thiazole-based compounds similar to the target molecule for their anticancer properties against human cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly affected cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . -

Antimicrobial Screening :

Another study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that the compound could serve as a lead structure for developing new antibiotics . -

Inflammation Modulation :

Research focused on the anti-inflammatory potential of thiazole-containing compounds revealed that they can inhibit pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in conditions characterized by chronic inflammation .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The National Cancer Institute (NCI) has evaluated its effectiveness against various human tumor cell lines, revealing a mean growth inhibition (GI50) value of approximately 15.72 µM . This suggests that the compound has the potential to serve as a lead in the development of new anticancer therapies.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to interact with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory pathways . Molecular docking studies indicate that modifications to this compound could enhance its inhibitory activity against 5-LOX, which may lead to anti-inflammatory applications.

Neurodegenerative Disorders

The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease and tauopathies. Research indicates that compounds with similar structural motifs can inhibit tau aggregation, a key pathological feature in these disorders . The ability to modulate tau pathology could position this compound as a candidate for further development in neuropharmacology.

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study involving the administration of this compound to various cancer cell lines demonstrated a consistent pattern of growth inhibition across multiple types of tumors, suggesting a broad-spectrum anticancer potential .

- Inflammation Models : In vitro assays using human cells showed that the compound effectively reduced inflammatory markers when tested against known pro-inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Preliminary studies on neuroblastoma cells indicated that modifications to the compound could enhance its protective effects against oxidative stress, a common factor in neurodegeneration .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group between the oxadiazole and 2-oxoethyl moieties is susceptible to nucleophilic substitution. For example:

-

Oxidation : Reacts with oxidizing agents (e.g., H2O2 or mCPBA) to form sulfoxide or sulfone derivatives .

-

Alkylation/Acylation : The sulfur atom can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form thioether derivatives .

Table 1: Thioether Reactivity

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation (Sulfoxide) | H2O2, AcOH | Sulfoxide derivative | 75–85 | |

| Alkylation | CH3I, K2CO3 | Methylated thioether | 60–70 |

Reactivity of the 1,3,4-Oxadiazole Ring

The oxadiazole ring participates in ring-opening and electrophilic substitution:

-

Ring-Opening Hydrolysis : Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis to form thiosemicarbazide derivatives .

-

Electrophilic Substitution : The electron-deficient oxadiazole ring reacts with electrophiles (e.g., NO2+) at the C-5 position .

Table 2: Oxadiazole Ring Reactions

| Reaction Type | Conditions | Product | Key Insight |

|---|---|---|---|

| Acidic Hydrolysis | HCl, reflux | Thiosemicarbazide derivative | Confirmed via 1H NMR |

| Nitration | HNO3, H2SO4 | Nitrated oxadiazole | Positional selectivity at C-5 |

Functional Group Transformations on the Benzamide Core

The nitro (-NO2) and methyl groups on the benzamide core enable further modifications:

-

Nitro Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine (-NH2) .

-

Amide Hydrolysis : Under strong acidic/basic conditions, the amide bond hydrolyzes to carboxylic acid and amine .

Table 3: Benzamide Core Reactivity

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Nitro Reduction | H2, Pd/C | 3-Amino-2-methylbenzamide derivative | Precursor for biologics |

| Amide Hydrolysis | NaOH, Δ | Carboxylic acid + amine | Structural diversification |

Thiazole Ring Modifications

The 4-methylthiazol-2-yl group undergoes:

-

Electrophilic Aromatic Substitution : Halogenation (Br2, FeBr3) occurs at the C-5 position of the thiazole .

-

Coordination Chemistry : The thiazole nitrogen coordinates with metal ions (e.g., Cu2+, Zn2+) to form complexes .

Biological Interactions

The compound’s structural motifs enable interactions with biological targets:

-

Enzyme Inhibition : The oxadiazole and thiazole moieties inhibit acetylcholinesterase (AChE) via π-π stacking and hydrogen bonding .

-

DNA Intercalation : The planar benzamide and thiazole regions intercalate with DNA, as shown in molecular docking studies .

Key Research Findings

-

Synthetic Optimization : Multi-step synthesis involving cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid yields the oxadiazole-thioether scaffold .

-

Structure-Activity Relationship (SAR) :

-

Catalytic Applications : Palladium-catalyzed cross-coupling reactions introduce aryl/alkyl groups at the oxadiazole C-5 position .

Propiedades

IUPAC Name |

2-methyl-N-[[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O5S2/c1-9-7-29-16(19-9)20-13(24)8-30-17-22-21-14(28-17)6-18-15(25)11-4-3-5-12(10(11)2)23(26)27/h3-5,7H,6,8H2,1-2H3,(H,18,25)(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYZHOXVRFOCFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.